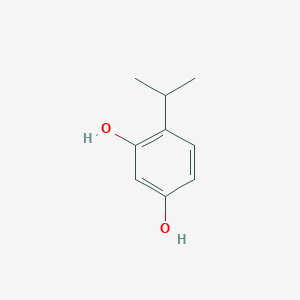

4-isopropylbenzene-1,3-diol

Übersicht

Beschreibung

4-isopropylbenzene-1,3-diol, also known as this compound, is an organic compound with the molecular formula C9H12O2. It is a derivative of resorcinol, where an isopropyl group is attached to the fourth position of the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-isopropylresorcinol typically involves multiple steps:

Group Protection: 2,4-dihydroxyacetophenone is reacted with benzyl halide in the presence of anhydrous potassium carbonate and a solvent to form 2,4-dibenzyloxyacetophenone.

Grignard Reaction: The 2,4-dibenzyloxyacetophenone undergoes a Grignard reaction with a methylation reagent to produce 2,4-dibenzyloxybenzene-2’-isopropanol.

Dehydration: The 2,4-dibenzyloxybenzene-2’-isopropanol is dehydrated in the presence of acid and a solvent to yield 2,4-dibenzyloxy-1-allyl benzene.

Catalytic Hydrogenation: Finally, catalytic hydrogenation of 2,4-dibenzyloxy-1-allyl benzene in the presence of a solvent and a catalyst produces 4-isopropylresorcinol.

Industrial Production Methods

Industrial production of 4-isopropylresorcinol follows similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

4-isopropylbenzene-1,3-diol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinones.

Reduction: Reduction reactions can convert it to corresponding dihydroxy compounds.

Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

4-isopropylbenzene-1,3-diol has several scientific research applications:

Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 4-isopropylresorcinol involves its interaction with molecular targets such as heat shock protein 90 (HSP90). By inhibiting HSP90, it disrupts the function of multiple client proteins involved in cancer cell growth and survival. This leads to the degradation of these proteins and the inhibition of downstream signaling pathways, ultimately resulting in apoptosis and reduced tumor growth .

Vergleich Mit ähnlichen Verbindungen

4-isopropylbenzene-1,3-diol can be compared with other similar compounds such as:

Resorcinol: The parent compound, which lacks the isopropyl group.

4-tert-Butylresorcinol: Another derivative with a tert-butyl group instead of an isopropyl group.

4-Methylresorcinol: A derivative with a methyl group at the fourth position.

Uniqueness

The presence of the isopropyl group in 4-isopropylresorcinol imparts unique chemical and biological properties, such as enhanced hydrophobicity and specific interactions with molecular targets like HSP90, making it a valuable compound in scientific research and industrial applications.

Biologische Aktivität

4-Isopropylbenzene-1,3-diol, also known as 4-isopropyl-1,3-benzenediol or 4-isopropylcatechol, is a compound of increasing interest in the fields of pharmacology and biochemistry due to its diverse biological activities. This article explores its antibacterial properties, potential as an Hsp90 inhibitor, and other biological effects based on recent research findings.

Antibacterial Activity

Recent studies have demonstrated that this compound exhibits significant antibacterial activity against various pathogens. For instance, it has been tested against several strains of Xanthomonas bacteria, which are known to cause diseases in plants.

In Vitro Studies

In vitro assays have shown that this compound can inhibit bacterial growth effectively. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains:

| Bacterial Strain | MIC (μmol/L) | Inhibition Rate (%) |

|---|---|---|

| Xanthomonas oryzae | 250 - 500 | >94% at 500 μmol/L |

| Xanthomonas campestris | 250 - 500 | >94% at 500 μmol/L |

| Pectobacterium carotovorum | 333.75 - 1335 | Up to 72.73% at 4 MIC |

These results indicate that the compound is not only effective at higher concentrations but also retains significant activity at lower doses .

The mechanism by which this compound exerts its antibacterial effects includes:

- Cell Membrane Disruption : The compound damages the integrity of bacterial cell membranes, leading to increased permeability and eventual cell lysis.

- Biofilm Inhibition : It has been shown to reduce biofilm formation significantly, which is crucial for bacterial virulence and resistance to treatment.

In a study, treatment with varying concentrations of the compound resulted in biofilm reductions of up to 83.92% , demonstrating its potential as an anti-biofilm agent .

Hsp90 Inhibition

This compound has also been identified as a potential inhibitor of the heat shock protein 90 (Hsp90), a crucial molecular chaperone involved in protein folding and stabilization. Inhibition of Hsp90 is a promising strategy in cancer therapy due to its role in regulating oncogenic proteins.

Chemical Interactions

Molecular docking studies suggest that the compound interacts with key residues within the Hsp90 active site. Notable interactions include hydrogen bonding with amino acids critical for Hsp90 function. This interaction profile indicates that this compound could serve as a lead compound for developing novel anticancer agents targeting Hsp90 .

Other Biological Activities

Beyond antibacterial and Hsp90 inhibitory activities, preliminary studies have indicated that this compound may possess additional biological effects:

- Anti-inflammatory Properties : Some research suggests that the compound may modulate inflammatory responses through its action on leukotriene pathways.

- Antioxidant Activity : The presence of hydroxyl groups in its structure contributes to potential antioxidant effects, protecting cells from oxidative stress .

Case Studies and Research Findings

Several case studies have highlighted the practical applications of this compound in agricultural and pharmaceutical contexts:

- Agricultural Application : Field trials demonstrated that formulations containing this compound significantly reduced disease incidence caused by Xanthomonas species in crops.

- Pharmaceutical Development : Ongoing research is focusing on synthesizing derivatives of this compound to enhance its efficacy and specificity as an Hsp90 inhibitor.

Eigenschaften

IUPAC Name |

4-propan-2-ylbenzene-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNFVQIGQENWZQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40178070 | |

| Record name | 4-Isopropylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23504-03-2 | |

| Record name | 4-Isopropylresorcinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23504-03-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Isopropylresorcinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023504032 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Isopropylresorcinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40178070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-isopropylresorcinol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.533 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes 4-Isopropylresorcinol a promising scaffold for developing new glioblastoma treatments?

A1: 4-Isopropylresorcinol demonstrates potential as a scaffold for novel glioblastoma treatments due to its ability to be incorporated into molecules that target multiple pathways crucial for tumor survival. For example, research highlights its use in developing dual-acting molecules that inhibit both monoamine oxidase A (MAO-A) and heat shock protein 90 (HSP90) []. This dual inhibition strategy is particularly relevant to glioblastoma, a highly aggressive brain cancer, as it simultaneously disrupts tumor cell growth and survival mechanisms.

Q2: How do structural modifications to 4-Isopropylresorcinol impact its activity against HSP90?

A2: Studies exploring structure-activity relationships (SAR) have shown that modifications to the 4-Isopropylresorcinol scaffold significantly influence its inhibitory activity against HSP90 []. For instance, incorporating a benzamide group via ring-opening of five-membered heterocycles conjugated to the 4-Isopropylresorcinol core led to compounds with potent HSP90 inhibitory activity and promising in vitro and in vivo anti-tumor effects. These findings suggest that specific structural modifications can enhance the binding affinity and efficacy of 4-Isopropylresorcinol derivatives, paving the way for developing more potent and selective HSP90 inhibitors for glioblastoma treatment.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.